![molecular formula C15H12F2N2O3S B2805341 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide CAS No. 1796925-99-9](/img/structure/B2805341.png)
2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide
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Overview
Description
2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide, also known as DFB, is a sulfonamide compound that has been widely used in scientific research due to its unique chemical properties. DFB is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. This compound has shown promising results in various scientific studies, making it a popular choice for researchers in the field of medicinal chemistry and drug discovery.
Mechanism of Action
The exact mechanism of action of 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, making it more acidic and less favorable for cancer cell growth.
Biochemical and Physiological Effects:
2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. Additionally, 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide in lab experiments is its high potency and selectivity, which allows for the study of specific cellular processes and pathways. Additionally, 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide is relatively easy to synthesize and has good solubility in organic solvents, making it easy to work with in the lab. However, one of the limitations of using 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide is its low aqueous solubility, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the study of its pharmacokinetics and pharmacodynamics in vivo. Additionally, the use of 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide can be synthesized using a variety of methods, but the most common one involves the reaction of 2,5-difluorobenzene-1-sulfonyl chloride with 2-oxo-1-phenylazetidine-3-carboxylic acid in the presence of a base such as triethylamine. This reaction leads to the formation of 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide as a white crystalline powder with a yield of around 60-70%.
Scientific Research Applications
2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. Several studies have shown that 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide has been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3S/c16-10-6-7-12(17)14(8-10)23(21,22)18-13-9-19(15(13)20)11-4-2-1-3-5-11/h1-8,13,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONFSKASVXENEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)benzene-1-sulfonamide |
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